Phenyl 1-Benzofuran-2-Carboxylate: A Technical Guide for Researchers
Phenyl 1-Benzofuran-2-Carboxylate: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Properties, and Potential Applications of a Key Heterocyclic Scaffold
Introduction
Phenyl 1-benzofuran-2-carboxylate is a molecule of significant interest within the scientific community, particularly for researchers in medicinal chemistry and materials science. It belongs to the benzofuran class of heterocyclic compounds, which are integral to the structure of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] The benzofuran core, a fusion of a benzene and a furan ring, serves as a privileged scaffold in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3]
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of phenyl 1-benzofuran-2-carboxylate. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical insights, empowering researchers and drug development professionals to leverage this versatile molecule in their work.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is foundational to its application in research and development. While extensive experimental data for phenyl 1-benzofuran-2-carboxylate is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 92439-07-1 | [4] |
| Molecular Formula | C₁₅H₁₀O₃ | [5] |
| Molecular Weight | 238.24 g/mol | [5] |
| Appearance | White to yellow solid | [4] |
| Melting Point | 100-101 °C | [4] |
| Boiling Point | Not available | [5] |
| Solubility | Soluble in common organic solvents such as dimethylformamide, alcohol, ether, and acetone.[6] Limited solubility in water.[6] | [6] |
| Storage | Store in a dry, well-ventilated place at room temperature. | [4] |
Synthesis of Phenyl 1-Benzofuran-2-Carboxylate
The synthesis of phenyl 1-benzofuran-2-carboxylate can be achieved through the esterification of benzofuran-2-carboxylic acid with phenol. The following protocol is a representative method based on established esterification procedures.
Experimental Protocol: Esterification of Benzofuran-2-carboxylic Acid
This procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with phenol.
Step 1: Synthesis of Benzofuran-2-carbonyl chloride
-
To a solution of benzofuran-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude benzofuran-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Esterification with Phenol
-
Dissolve the crude benzofuran-2-carbonyl chloride in anhydrous DCM or another suitable aprotic solvent.
-
Add a solution of phenol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine in the same solvent dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure phenyl 1-benzofuran-2-carboxylate.
Figure 1: Synthetic workflow for phenyl 1-benzofuran-2-carboxylate.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons of the benzofuran ring system and the phenyl ester group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.6 | m | 2H | H-4 and H-7 of benzofuran |
| ~7.5 - 7.2 | m | 7H | H-5, H-6 of benzofuran, H-3 of furan, and phenyl ester protons |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the benzofuran rings, and the phenyl ester.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (ester) |
| ~155 | C-7a |
| ~145 | C-2 |
| ~150, ~129, ~126, ~124, ~123, ~112 | Aromatic carbons of benzofuran and phenyl rings |
| ~115 | C-3 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and the aromatic rings.
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O stretching (ester) |
| ~1600, ~1480 | C=C stretching (aromatic rings) |
| ~1250, ~1100 | C-O stretching (ester and furan) |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Assignment |
| 238.06 | [M]⁺ |
Potential Applications in Drug Discovery
The benzofuran-2-carboxylate scaffold is a cornerstone in the development of new therapeutic agents. Numerous derivatives have demonstrated significant biological activities, suggesting that phenyl 1-benzofuran-2-carboxylate could serve as a valuable lead compound or intermediate in drug discovery programs.
Derivatives of benzofuran-2-carboxylic acid have been investigated for a wide range of therapeutic targets, including:
-
Anticancer Agents: Benzofuran-based compounds have shown potent cytotoxic activities against various cancer cell lines.[1][2] Some derivatives act by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[2]
-
Antimicrobial Agents: The benzofuran nucleus is present in many compounds with antibacterial and antifungal properties.[7]
-
Neuroprotective Agents: Certain benzofuran derivatives have exhibited neuroprotective effects by scavenging free radicals and inhibiting excitotoxicity, making them potential candidates for the treatment of neurodegenerative diseases.[3]
-
Enzyme Inhibitors: The structural features of benzofuran-2-carboxylates make them suitable for targeting the active sites of various enzymes. For instance, derivatives have been identified as inhibitors of chloride channels, which are important in regulating physiological processes like renal salt reabsorption.[8]
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for benzofuran-based anticancer agents.
Figure 2: Simplified NF-κB signaling pathway, a potential target for benzofuran derivatives.
Safety and Handling
As specific safety and toxicity data for phenyl 1-benzofuran-2-carboxylate are not available, general precautions for handling laboratory chemicals should be followed. Based on data for similar compounds, it should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.[9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Work in a well-ventilated area or a fume hood.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention.[9]
It is crucial to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this compound.
Summary
Phenyl 1-benzofuran-2-carboxylate is a valuable heterocyclic compound with a foundation in the well-established biological importance of the benzofuran scaffold. This guide has provided an overview of its basic properties, a plausible synthetic route, and an indication of its potential in drug discovery based on the activities of its derivatives. The lack of extensive, publicly available experimental data for this specific molecule underscores the opportunity for further research to fully characterize its properties and explore its therapeutic potential. Researchers are encouraged to use this guide as a starting point for their investigations into this promising area of medicinal chemistry.
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